5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene
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Overview
Description
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like continuous flow synthesis and automated synthesis platforms could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of difluoro and isothiocyanato groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation or reduction may result in changes to the functional groups present in the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical research.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as targeting specific molecular pathways in diseases.
Industry: The compound may find use in the development of advanced materials, such as polymers and liquid crystals, due to its structural properties.
Mechanism of Action
The mechanism by which 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has similar structural features.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
Uniqueness
5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene stands out due to its combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups
Properties
CAS No. |
356798-24-8 |
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Molecular Formula |
C19H15F2NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[2-(4-butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C19H15F2NOS/c1-2-3-10-23-16-8-6-14(7-9-16)4-5-15-11-17(20)19(22-13-24)18(21)12-15/h6-9,11-12H,2-3,10H2,1H3 |
InChI Key |
HHGDJIAUWCCEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F |
Origin of Product |
United States |
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